Firsocostat - 1434635-54-7

Firsocostat

Catalog Number: EVT-276918
CAS Number: 1434635-54-7
Molecular Formula: C28H31N3O8S
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Firsocostat, formerly known as GS-0976, is a liver-targeted inhibitor of acetyl-coenzyme A carboxylase (ACC) isoforms 1 and 2. [] It is classified as a small molecule inhibitor. [, ] In scientific research, Firsocostat serves as a valuable tool to investigate the role of ACC in lipid metabolism and explore its therapeutic potential for diseases like nonalcoholic steatohepatitis (NASH), fungal infections, and age-related macular degeneration (AMD).

Mechanism of Action

Firsocostat exerts its therapeutic effects primarily by inhibiting ACC1 and ACC2, enzymes responsible for catalyzing the conversion of acetyl-CoA to malonyl-CoA. [, ] This inhibition has two primary consequences:

  • Reduced De Novo Lipogenesis (DNL): Malonyl-CoA is a key substrate for fatty acid synthesis. By inhibiting ACC, Firsocostat limits the availability of malonyl-CoA, thereby reducing the synthesis of new fatty acids in the liver. [, ]
  • Increased Fatty Acid Oxidation (FAO): Malonyl-CoA also acts as an inhibitor of carnitine palmitoyltransferase I, an enzyme involved in transporting fatty acids into mitochondria for oxidation. By reducing malonyl-CoA levels, Firsocostat indirectly enhances the transportation and breakdown of fatty acids for energy production. [, ]

Nonalcoholic Steatohepatitis (NASH):

  • Firsocostat is under investigation for its potential to treat NASH by reducing hepatic steatosis, inflammation, and fibrosis. [, , , ] Studies in preclinical models and patients with NASH demonstrate its ability to:
    • Decrease liver triglyceride content [, , ]
    • Improve liver histology [, ]
    • Reduce serum fibrosis biomarkers [, ]
    • Improve patient-reported outcomes related to NASH []

Fungal Infections:

  • Research suggests Firsocostat exhibits moderate antifungal activity against Candida albicans. []
  • Synergistic effects were observed when Firsocostat was combined with existing antifungal agents like voriconazole, itraconazole, and amphotericin B, enhancing their efficacy against both drug-sensitive and drug-resistant strains. []

Age-related Macular Degeneration (AMD):

  • Preliminary research indicates that Firsocostat shows promise in mitigating lipid accumulation in retinal pigment epithelium (RPE) cells, a hallmark of AMD. [, ] Studies using human induced pluripotent stem cell-derived RPE cells showed that Firsocostat:
    • Increases fatty acid oxidation [, ]
    • Remodeled lipid profiles [, ]
    • Reduced apolipoprotein release [, ]
Future Directions
  • Further research is necessary to optimize dosing strategies for Firsocostat, especially in patients with impaired liver or kidney function. [, ]
  • Long-term safety and efficacy studies are crucial to establish its suitability as a treatment option for NASH, fungal infections, and AMD. [, ]
  • Investigating the potential of Firsocostat in combination therapies with other drugs targeting different pathways involved in these diseases is a promising avenue for future research. [, , , , , , , ]
  • Understanding the precise molecular mechanisms underlying Firsocostat's effects on different cell types and disease models will be crucial for refining its therapeutic applications. [, , ]
  • Exploring the potential of Firsocostat in other diseases characterized by dysregulated lipid metabolism, such as diabetic nephropathy, is warranted. []

GS-834773

  • Compound Description: GS-834773 is a nonactive metabolite of Firsocostat. []

Cilofexor

  • Compound Description: Cilofexor is a nonsteroidal farnesoid X receptor agonist. [] It is being investigated for its potential in treating nonalcoholic steatohepatitis (NASH), often in combination with Firsocostat. [2, 5, 9, 15-18]

Semaglutide

  • Compound Description: Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. [, ] It is being investigated in combination therapies with Firsocostat and Cilofexor for NASH treatment. [, , ]
  • Relevance: Similar to Cilofexor, Semaglutide is often studied in combination with Firsocostat for its potential in treating NASH. [, , ] This suggests a potential synergistic effect when these compounds are used together, even though they possess distinct structures and act on separate pharmacological targets to address NASH.

Voriconazole

  • Compound Description: Voriconazole is an antifungal medication commonly used to treat various fungal infections. []
  • Relevance: Research has investigated the synergistic antifungal effects of combining Voriconazole with Firsocostat against Candida albicans. [] This suggests that Firsocostat might potentiate the antifungal activity of Voriconazole, although their structures and primary therapeutic targets differ.
  • Compound Description: Itraconazole, like Voriconazole, is a widely used antifungal agent. []
  • Relevance: Itraconazole was also studied in combination with Firsocostat for its synergistic antifungal activity against C. albicans, similar to Voriconazole. [] This further supports the potential of Firsocostat to enhance the efficacy of existing antifungal treatments, despite their distinct structures and mechanisms of action.
  • Compound Description: Amphotericin B is another potent antifungal drug used for severe fungal infections. []
  • Relevance: Research explored the synergistic antifungal effects of combining Amphotericin B with Firsocostat against C. albicans, indicating a potential for broader synergistic effects with antifungal agents. [] Despite their different structures and antifungal mechanisms, this suggests that Firsocostat might enhance the efficacy of different classes of antifungal drugs, including Amphotericin B.

Resmetirom

  • Compound Description: Resmetirom is a thyroid hormone receptor beta (THRβ) agonist. []
  • Relevance: Resmetirom, in combination with an analog of Firsocostat, showed potential in reducing liver triglycerides and improving non-alcoholic steatohepatitis (NASH) in preclinical models. [] This highlights the therapeutic potential of combining agents that target different aspects of lipid metabolism, like Firsocostat and Resmetirom, in NASH treatment.

Fenofibrate

  • Compound Description: Fenofibrate is a PPARα agonist belonging to the fibrate class of medications, primarily used to lower lipid levels in the blood. [, ]
  • Relevance: Fenofibrate, along with Firsocostat, was investigated for its ability to mitigate hypertriglyceridemia in NASH patients treated with Cilofexor and Firsocostat. [, ] Despite their different mechanisms, this suggests that combining Firsocostat with lipid-lowering agents like Fenofibrate could manage treatment-emergent hypertriglyceridemia.

Elafibranor

  • Compound Description: Elafibranor is a dual PPAR alpha/delta agonist. [, ] It is under investigation for its potential to treat NASH. []
  • Relevance: Similar to Fenofibrate, Elafibranor, in combination with an analog of Firsocostat, demonstrated potential in reducing liver triglycerides in preclinical NASH models. [] This further emphasizes the possibility of utilizing combination therapies targeting different lipid metabolism pathways alongside Firsocostat to manage NASH.

Lanifibranor

  • Compound Description: Lanifibranor is a PPAR agonist. []
  • Relevance: Lanifibranor, when combined with a Firsocostat analog, was studied for its effects on liver triglycerides and NASH in preclinical settings. [] Although structurally distinct from Firsocostat, their shared involvement in modulating lipid metabolism underscores the potential for combination therapies targeting this pathway in NASH treatment.

Seladelpar

  • Compound Description: Seladelpar is a selective PPARδ agonist. []
  • Relevance: Seladelpar, in combination with a Firsocostat analog, was investigated in preclinical NASH models for its effects on liver triglycerides and NASH. [] While structurally different from Firsocostat, their common focus on regulating lipid metabolism emphasizes the potential of combination therapies targeting this pathway to treat NASH.
  • Compound Description: Saroglitazar is a dual PPAR alpha/gamma agonist. [, ]
  • Relevance: Saroglitazar, when administered alongside a Firsocostat analog, was explored in preclinical models for its impact on liver triglycerides and NASH. [] This, like other PPAR agonists, suggests that combining drugs targeting various facets of lipid metabolism alongside Firsocostat could be a viable strategy for managing NASH.

Properties

CAS Number

1434635-54-7

Product Name

Firsocostat

IUPAC Name

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

Molecular Formula

C28H31N3O8S

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1

InChI Key

ZZWWXIBKLBMSCS-FQEVSTJZSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5

Solubility

Soluble in DMSO

Synonyms

ND-630; ND 630; ND630. NDI-010976; NDI 010976; NDI010976; GS-0976; GS0976; GS 0976; firsocostat;

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.